Benzyl 4-methyl-3-oxopentanoate
Description
Benzyl 4-methyl-3-oxopentanoate is an ester derivative of 4-methyl-3-oxopentanoic acid, featuring a benzyl group as the ester substituent. Its molecular structure combines a ketone moiety at the 3-position and a branched methyl group at the 4-position of the pentanoate backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and functionalized ketones.
Properties
CAS No. |
94250-56-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzyl 4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C13H16O3/c1-10(2)12(14)8-13(15)16-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
WFJAQDNQCDHVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-methyl-3-oxopentanoate can be synthesized through the esterification of 4-methyl-3-oxopentanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-methyl-3-oxopentanoic acid.
Reduction: Benzyl 4-methyl-3-hydroxypentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-methyl-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of benzyl 4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-methyl-3-oxopentanoic acid, which can then participate in various biochemical pathways. The benzyl group may also play a role in enhancing the compound’s lipophilicity and facilitating its transport across cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzyl 4-methyl-3-oxopentanoate belongs to a class of β-keto esters with structural variations in their ester groups and substitution patterns. Below is a detailed comparison with analogous compounds, supported by experimental data and applications.
Table 1: Structural and Functional Comparison of 4-Methyl-3-oxopentanoate Derivatives
Key Findings:
Reactivity Trends: Ethyl and Methyl Esters: Exhibit higher reactivity in condensation reactions due to smaller ester groups, facilitating nucleophilic attack (e.g., formation of triazole derivatives in ). Benzyl Ester: The benzyl group enhances lipophilicity, making it advantageous for reactions requiring organic-phase solubility. However, it requires hydrogenolysis for deprotection, unlike tert-butyl esters, which are acid-labile (). tert-Butyl Ester: While discontinued commercially, its steric bulk reduces unwanted side reactions in multi-step syntheses ().
Applications in Drug Discovery: Ethyl 4-methyl-3-oxopentanoate is critical in synthesizing Wnt/β-catenin inhibitors, which modulate glucose and lipid metabolism (). Benzyl derivatives are pivotal in constructing pyrimidine scaffolds, which have broad pharmacological relevance ().
Stability and Handling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
